2-hydroxy-5-methoxyisoindoline-1,3-dione
Overview
Description
2-Hydroxy-5-methoxyisoindoline-1,3-dione is a chemical compound with the molecular formula C9H7NO4. It is also known by other names such as 4-Methoxy-N-hydroxyphthalimide and 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione . This compound is typically found as a white to light yellow powder or crystal and is known for its applications in various chemical reactions and research fields .
Preparation Methods
The synthesis of 2-hydroxy-5-methoxyisoindoline-1,3-dione involves specific reaction conditions and reagents. One common method includes the reaction of 4-methoxyphthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydroxy-5-methoxyisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxy-5-methoxyisoindoline-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methoxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with other molecules, leading to various chemical transformations .
Comparison with Similar Compounds
2-Hydroxy-5-methoxyisoindoline-1,3-dione can be compared with other similar compounds such as:
N-Hydroxyphthalimide: Similar in structure but lacks the methoxy group.
5-Methoxyphthalimide: Similar but lacks the hydroxyl group.
4-Methoxyphthalic anhydride: Precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific functional groups that confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-5-methoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-14-5-2-3-6-7(4-5)9(12)10(13)8(6)11/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPGXXYLJECOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579193 | |
Record name | 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214754-50-4 | |
Record name | 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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